5-Fluoro-6-(trifluoromethyl)-1H-benzimidazole
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Overview
Description
5-Fluoro-6-(trifluoromethyl)-1H-benzimidazole is a fluorinated heterocyclic compound. The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it a valuable compound in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 5-fluoro-1H-benzimidazole with trifluoromethylating agents under controlled conditions
Industrial Production Methods
Industrial production of 5-Fluoro-6-(trifluoromethyl)-1H-benzimidazole may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-6-(trifluoromethyl)-1H-benzimidazole undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, leading to the formation of different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions may produce various oxidized or reduced forms of the compound.
Scientific Research Applications
5-Fluoro-6-(trifluoromethyl)-1H-benzimidazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Fluoro-6-(trifluoromethyl)-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its ability to interact with biological molecules, potentially leading to the inhibition of enzymes or disruption of cellular processes. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-1H-benzimidazole: Lacks the trifluoromethyl group, resulting in different chemical properties.
6-(Trifluoromethyl)-1H-benzimidazole: Lacks the fluorine atom at the 5-position, leading to variations in reactivity and applications.
Fluorinated Pyridines: Share some similarities in terms of fluorine content but differ in the core structure.
Uniqueness
5-Fluoro-6-(trifluoromethyl)-1H-benzimidazole is unique due to the presence of both fluorine and trifluoromethyl groups, which impart distinct chemical and physical properties. These features make it particularly valuable in applications requiring high stability, reactivity, and specific interactions with biological molecules.
Properties
Molecular Formula |
C8H4F4N2 |
---|---|
Molecular Weight |
204.12 g/mol |
IUPAC Name |
5-fluoro-6-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C8H4F4N2/c9-5-2-7-6(13-3-14-7)1-4(5)8(10,11)12/h1-3H,(H,13,14) |
InChI Key |
QYZXNFOTENWSMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC2=C1NC=N2)F)C(F)(F)F |
Origin of Product |
United States |
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